molecular formula C18H23NO2 B1271178 2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine CAS No. 356093-47-5

2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine

Cat. No.: B1271178
CAS No.: 356093-47-5
M. Wt: 285.4 g/mol
InChI Key: SCBOPESLHFKADW-UHFFFAOYSA-N
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Description

2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a dimethoxyphenyl group and a methylbenzyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 2-methylbenzylamine.

    Reductive Amination: The key step in the synthesis is the reductive amination of 3,4-dimethoxybenzaldehyde with 2-methylbenzylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

    Reaction Conditions: The reaction is typically conducted in a solvent such as methanol or ethanol at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products are ketones or aldehydes.

    Reduction: The major products are alcohols or amines.

    Substitution: The major products depend on the specific substituent introduced into the aromatic rings.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its effects on the central nervous system.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethoxyphenyl)ethanamine
  • N-(2-methylbenzyl)ethanamine
  • 3,4-dimethoxyphenethylamine

Uniqueness

2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine is unique due to the presence of both the dimethoxyphenyl and methylbenzyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-N-[(2-methylphenyl)methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2/c1-14-6-4-5-7-16(14)13-19-11-10-15-8-9-17(20-2)18(12-15)21-3/h4-9,12,19H,10-11,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCBOPESLHFKADW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNCCC2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80365008
Record name 2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356093-47-5
Record name 2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80365008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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